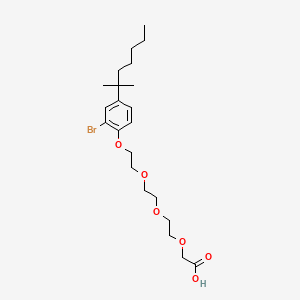
2-(2-(2-(2-(2-Bromo-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-(2-(2-Bromo-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)acetic acid is an organic compound characterized by its complex structure, which includes a brominated phenoxy group and multiple ethoxy linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-(2-Bromo-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)acetic acid typically involves multiple steps:
Bromination: The initial step involves the bromination of 4-(2-methylheptan-2-yl)phenol to introduce the bromine atom at the 2-position.
Etherification: Subsequent etherification reactions are carried out to attach ethoxy groups. This involves the reaction of the brominated phenol with ethylene oxide under basic conditions.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(2-(2-(2-Bromo-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)acetic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted derivative, while oxidation could produce a carboxylic acid or ketone derivative.
Applications De Recherche Scientifique
2-(2-(2-(2-(2-Bromo-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(2-(2-(2-(2-Bromo-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-ethyl-4-methylheptane: Shares the brominated alkyl structure but lacks the phenoxy and ethoxy groups.
4-Heptanol, 2-methyl-: Contains a similar alkyl chain but differs in functional groups and overall structure.
Uniqueness
2-(2-(2-(2-(2-Bromo-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethoxy)ethoxy)acetic acid is unique due to its combination of a brominated phenoxy group and multiple ethoxy linkages, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
100345-08-2 |
|---|---|
Formule moléculaire |
C22H35BrO6 |
Poids moléculaire |
475.4 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-bromo-4-(2-methylheptan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C22H35BrO6/c1-4-5-6-9-22(2,3)18-7-8-20(19(23)16-18)29-15-14-27-11-10-26-12-13-28-17-21(24)25/h7-8,16H,4-6,9-15,17H2,1-3H3,(H,24,25) |
Clé InChI |
YXMVPEIPLKTQBX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)(C)C1=CC(=C(C=C1)OCCOCCOCCOCC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]bis(phenylethane-1,2-dione)](/img/structure/B14337085.png)
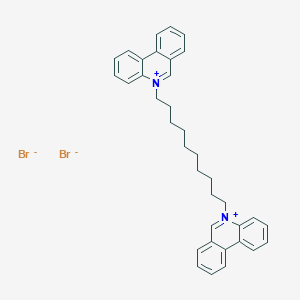
![1,1'-Oxybis{4-[(trimethylsilyl)oxy]anthracene-9,10-dione}](/img/structure/B14337097.png)


![N,N-Diethylbicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxamide](/img/structure/B14337124.png)
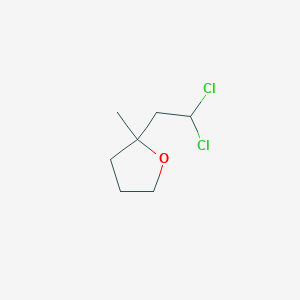
![5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine](/img/structure/B14337132.png)
![Carbamic acid, [4-(hexyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14337146.png)
![2-Bromo-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]butanamide](/img/structure/B14337150.png)
![5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B14337154.png)
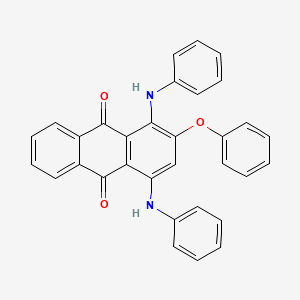
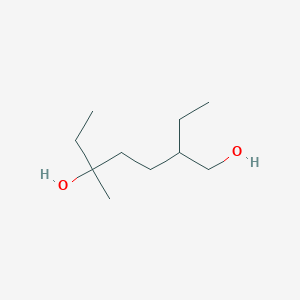
![1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]-](/img/structure/B14337182.png)
